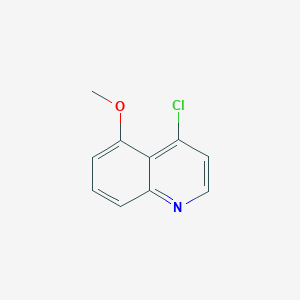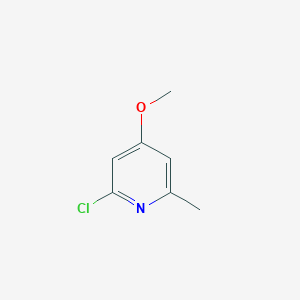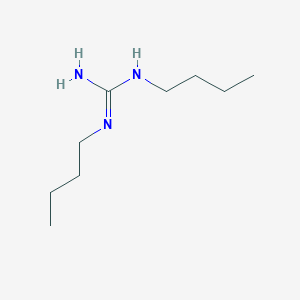
香叶烯
描述
(E)-beta-ocimene is a naturally occurring monoterpene, a type of volatile organic compound (VOC) found in a variety of plants. It is a key component of many essential oils, and has been studied for its potential applications in the field of medicinal chemistry. In
科学研究应用
农业中的授粉媒介吸引
香叶烯: 是一种重要的花卉和叶片挥发物,在吸引授粉媒介方面起着重要作用。 它存在于许多植物物种的花香中,表明它在吸引广泛的授粉媒介方面很重要,这对作物的授粉和繁殖至关重要 .
植物防御机制
这种化合物也参与了对食草动物的防御反应。 当植物受到食草动物的攻击时,它们会释放香叶烯来发出求救信号,这会吸引以食草动物为食的捕食性昆虫,从而提供一种天然的害虫控制方法 .
有机电子学
在有机电子学领域,顺式β-香叶烯已被用作创建生物相容性、透明、热稳定的介电层和封装层的先驱。 这些特性对于柔性电子设备(如 OLED)的开发至关重要 .
医疗应用
香叶烯由于其抗炎特性,在医疗应用方面显示出潜力。 它可以帮助缓解炎症或关节炎引起的疼痛,并已被用于降低焦虑水平,这可以帮助患有失眠症或其他睡眠障碍的人改善睡眠质量 .
抗菌和杀虫特性
初步研究表明,香叶烯可能具有抗菌和杀虫特性,使其成为在医药和农业中使用的候选者。 然而,需要进一步的研究来验证这些发现并确定可行的应用方法 .
健康设备的生物相容性
顺式β-香叶烯基聚合物的生物相容性使其适合与健康设备集成。 它们可用于床边免疫生物传感器和可植入设备,用于慢性病患者的持续监测 .
生物光子学和光遗传学
使用顺式β-香叶烯的 OLED 技术的进步已使其应用于生物光子学和光遗传学。 这涉及用光刺激细胞和生物体以调节其活性,这对神经和生理研究至关重要 .
作用机制
Ocimene, also known as trans-beta-Ocimene, (3E)-3,7-dimethylocta-1,3,6-triene, (E)-3,7-Dimethylocta-1,3,6-triene, or (E)-beta-ocimene, is a monoterpene found in a variety of plants and fruits . This compound plays a significant role in plant defense mechanisms and has potential therapeutic properties .
Target of Action
Ocimene primarily targets parasites such as Leishmania amazonensis . It exhibits direct activity against the parasite, inhibiting the growth of promastigotes and axenic amastigotes .
Mode of Action
Ocimene interacts with its targets by inhibiting their growth. It has been shown to have excellent growth inhibition of promastigotes (IC50 = 2.78 μM) and axenic amastigotes (EC50 = 1.12 μM) at concentrations non-toxic to RAW 264.7 macrophages .
Biochemical Pathways
Ocimene is part of the terpenes, a large group of plant natural products. The formation of basic C5 units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds via two alternative pathways: the mevalonate pathway from acetyl-CoA and the methylerythritol phosphate pathway from pyruvate and glyceraldehyde-3-phosphate .
Pharmacokinetics
It is known that terpenes are generally lipophilic and can be absorbed through the skin, respiratory tract, and gastrointestinal tract
Result of Action
The primary result of ocimene’s action is the inhibition of parasite growth . Additionally, ocimene has been linked to a spectrum of therapeutic effects. Preliminary studies suggest that ocimene may support respiratory health, provide mental clarity, and foster an overall sense of well-being .
Action Environment
Ocimene is unstable in air and nearly insoluble in water, but soluble in common organic solvents . Environmental factors such as heat or insect damage can trigger certain plants to emit ocimene . This emission can attract natural predators of the offending insects, serving as an indirect plant defense mechanism .
生化分析
Biochemical Properties
OCIMENE interacts with various enzymes and proteins. For instance, it is synthesized by ocimene synthases, which are acyclic monoterpene synthases (mTPSs) . These enzymes have been found to arise several times in independent lineages during plant evolution . The interaction between OCIMENE and these enzymes plays a crucial role in the biosynthesis of monoterpenes .
Cellular Effects
OCIMENE has shown potential as an antiviral and antifungal compound . It has been shown to inhibit several viruses and may bind better to viral cells than most other terpenes found in essential oils . Furthermore, studies have shown that OCIMENE may have antifungal properties . It also exhibits selective antileishmanial activity against both stages of L. amazonensis with low levels of cytotoxicity to host cells .
Molecular Mechanism
The molecular mechanism of OCIMENE involves its interaction with various biomolecules. For instance, it has been shown to neutralize various spike proteins that can cause viral infections to enter human cells . Additionally, it has been suggested that mutations in certain sites of mTPSs obstruct the isomerization of geranyl diphosphate, which is crucial for the synthesis of OCIMENE .
Temporal Effects in Laboratory Settings
The effects of OCIMENE can change over time in laboratory settings. For instance, the emissions of OCIMENE in flowers of different species follow marked temporal and spatial patterns of emission . Furthermore, important OCIMENE emissions are induced from vegetative plant tissues after herbivory in many species .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of OCIMENE in animal models, some studies have shown its potential therapeutic effects. For instance, OCIMENE-treated rats showed a significant decrease in AchE levels compared to rotenone-treated rats .
Metabolic Pathways
OCIMENE is involved in the biosynthesis of monoterpenes . It is synthesized from geranyl diphosphate by ocimene synthases . This process is crucial for the production of monoterpenes, which play important roles in plant defense against environmental stresses .
Transport and Distribution
It is known that OCIMENE is released in significant amounts from the leaves and flowers of many plant species .
Subcellular Localization
One study has shown that an ocimene synthase gene, which is responsible for the synthesis of OCIMENE, is located in plastids .
属性
IUPAC Name |
(3E)-3,7-dimethylocta-1,3,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPKGUQCSIINRJ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(\C)/C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040567 | |
| Record name | Ocimene (E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | trans-Ocimene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
174.00 to 175.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Ocimene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3779-61-1, 13877-91-3, 27400-72-2 | |
| Record name | (E)-β-Ocimene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocimene trans-beta-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Ocimene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octatriene, 3,7-dimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocimene (E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3,7-dimethylocta-1,3,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-OCIMENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQ4UYY06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Ocimene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ocimene?
A1: Ocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any spectroscopic data available for ocimene?
A2: While specific spectroscopic data isn't extensively provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to identify and analyze ocimene in various plant extracts [, , , ].
Q3: How does ocimene contribute to plant defense mechanisms?
A3: Ocimene acts as a herbivore-induced volatile organic compound (VOC) in various plant species. When herbivores attack, plants release ocimene, which can repel herbivores directly or indirectly by attracting their natural enemies. For example, β-ocimene emission in tea plants, induced by pests like Ectropis obliqua, attracts parasitoid wasps that prey on the pests, thus acting as an indirect defense mechanism [, ].
Q4: Does ocimene affect insect behavior beyond repellency?
A4: Yes, ocimene can influence insect behavior in multiple ways. For instance, β-ocimene acts as a key chemical cue in attracting the parasitoid wasp Parapanteles hyposidrae, a natural enemy of the tea geometrid (Ectropis obliqua), aiding in pest suppression []. Additionally, in the fall webworm moth (Hyphantria cunea), β-ocimene promotes mating and oviposition behaviors [].
Q5: Is there evidence suggesting a link between ocimene emission and environmental stress in plants?
A5: Studies on Quercus ilex suggest that monoterpenes, including ocimene, might contribute to a plant's ability to tolerate heat stress. Fumigating Q. ilex with monoterpenes during exposure to high temperatures reduced the decline in photosynthesis, photorespiration, and monoterpene emissions compared to non-fumigated plants. This protective effect suggests a role for monoterpenes in mitigating heat stress [].
Q6: How does ocimene production in plants respond to light conditions?
A6: Research indicates that ocimene biosynthesis is closely linked to photosynthesis. In lima bean (Phaseolus lunatus), β-ocimene synthesis primarily utilizes carbon fixed during photosynthesis via the plastidial 2-C-methyl-D-erythritol 4-phosphate pathway []. This connection is further supported by the observation that β-ocimene emissions from damaged leaves are significantly higher during the day compared to nighttime [].
Q7: What role does ocimene play in plant-to-plant communication?
A7: Studies show that volatiles, including β-ocimene, released from herbivore-infested tea plants can prime neighboring plants, leading to increased β-ocimene emission in the surrounding plants. This volatile-mediated communication prepares the neighboring plants for potential attacks and enhances their defense response [].
Q8: Are there any potential applications of ocimene in pest control?
A8: The repellent and attractant properties of ocimene against various insects suggest potential applications in pest control strategies. Research on Melicope pteleifolia essential oil, rich in β-cis-ocimene, showed promising fumigant, contact, and repellent activities against storage pests like Tribolium castaneum, Lasioderma serricorne, and Liposcelis bostrychophila [].
Q9: How is ocimene synthesized in plants?
A9: Ocimene biosynthesis occurs through specialized enzymes called terpene synthases (TPSs). In snapdragon flowers, two distinct TPSs, (E)-β-ocimene synthase (AmOCS) and myrcene synthase (AmMYS), are responsible for the production of ocimene and myrcene, respectively. These enzymes utilize geranyl diphosphate (GPP) as a substrate, highlighting their role in floral scent production [].
Q10: Does the genetic background of a plant affect its ocimene emission?
A10: Yes, genetic variation can significantly influence ocimene emission. Studies on Arabidopsis thaliana ecotypes revealed that differences in (E)-β-ocimene emission are attributed to variations in the terpene synthase genes TPS02 and TPS03. These variations can lead to differences in enzyme functionality and subcellular localization, ultimately impacting the plant's volatile profile [].
Q11: What is the role of light in regulating ocimene biosynthesis?
A11: Light, particularly blue light, plays a crucial role in regulating ocimene biosynthesis in some plants. In snapdragon, blue light enhances the expression of AmOCS, the enzyme responsible for ocimene production. This regulation involves a complex pathway involving the blue light receptor AmCRY1 and the transcription factor AmMYB24 [].
Q12: Are there specific transcription factors involved in regulating ocimene synthase expression?
A12: Research on snapdragon identified AmMYB24 as a key transcription factor regulating AmOCS expression. Overexpression of AmMYB24 led to increased AmOCS transcript levels, indicating a positive regulatory role [].
Q13: Is there research on the potential therapeutic effects of ocimene?
A13: While limited, some studies suggest potential therapeutic benefits of ocimene. For instance, research on a rotenone-induced rat model of Parkinson's disease indicated that ocimene might have neuroprotective properties. The study reported reduced α-synuclein aggregation, a hallmark of Parkinson's disease, in rats treated with ocimene [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)












